6-amino-N-[(3-bromophenyl)methyl]pyridine-3-sulfonamide
Overview
Description
6-Amino-N-[(3-bromophenyl)methyl]pyridine-3-sulfonamide is a chemical compound characterized by its unique structure, which includes an amino group, a bromophenyl group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-amino-N-[(3-bromophenyl)methyl]pyridine-3-sulfonamide typically involves multiple steps, starting with the preparation of the pyridine ring. One common method is the reaction of 3-bromophenylmethylamine with pyridine-3-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to ensure efficiency and safety. The use of automated systems and reactors can help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Typical reducing agents are tin chloride and iron powder.
Substitution: Various nucleophiles can be used for substitution reactions, such as sodium cyanide for cyanation.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Cyanated or other substituted phenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its bromophenyl group makes it a versatile intermediate in organic synthesis.
Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors. Its sulfonamide group can interact with various enzymes, making it useful in drug discovery.
Medicine: Due to its structural similarity to certain bioactive molecules, 6-amino-N-[(3-bromophenyl)methyl]pyridine-3-sulfonamide is being investigated for its medicinal properties. It may have applications in the development of new therapeutic agents.
Industry: In the chemical industry, this compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 6-amino-N-[(3-bromophenyl)methyl]pyridine-3-sulfonamide exerts its effects depends on its molecular targets and pathways. The sulfonamide group can bind to enzymes, potentially inhibiting their activity. The exact mechanism may vary depending on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
6-Amino-4-(3-bromophenyl)-3-pr-1,4-dihydropyrano(2,3-c)pyrazole-5-carbonitrile: This compound shares a similar bromophenyl group but has a different heterocyclic structure.
2-Amino-N-(3-bromophenyl)benzamide: This compound has a similar amino and bromophenyl group but lacks the sulfonamide functionality.
This comprehensive overview highlights the significance of 6-amino-N-[(3-bromophenyl)methyl]pyridine-3-sulfonamide in scientific research and industry. Its unique structure and reactivity make it a valuable compound for further exploration and development.
Properties
IUPAC Name |
6-amino-N-[(3-bromophenyl)methyl]pyridine-3-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O2S/c13-10-3-1-2-9(6-10)7-16-19(17,18)11-4-5-12(14)15-8-11/h1-6,8,16H,7H2,(H2,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFNGEUXNXSHWGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CNS(=O)(=O)C2=CN=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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